2-(4-fluorophenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide
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Overview
Description
2-(4-fluorophenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide is a complex organic compound that features a fluorophenyl group, a thiophenyl-furan moiety, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the fluorophenyl acetamide: This step involves the reaction of 4-fluoroaniline with acetic anhydride to form 4-fluoroacetanilide.
Synthesis of the thiophenyl-furan moiety: This can be achieved by coupling thiophene-3-carboxaldehyde with furan-2-boronic acid using a palladium-catalyzed Suzuki coupling reaction.
Final coupling: The final step involves the coupling of the fluorophenyl acetamide with the thiophenyl-furan moiety using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophenyl and furan moieties can be oxidized to form sulfoxides and furans, respectively.
Reduction: The compound can be reduced to form the corresponding amine and alcohol derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and furans.
Reduction: Amines and alcohols.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
2-(4-fluorophenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thiophenyl-furan moiety can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide
- 2-(4-bromophenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide
- 2-(4-methylphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide
Uniqueness
2-(4-fluorophenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to biological targets compared to its chloro, bromo, and methyl analogs.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2S/c18-14-3-1-12(2-4-14)9-17(20)19-10-15-5-6-16(21-15)13-7-8-22-11-13/h1-8,11H,9-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REHDRDGLPLPQKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC2=CC=C(O2)C3=CSC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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